molecular formula C23H26O B15166942 2,3-Diphenyl-4,5-dipropylcyclopent-2-en-1-one CAS No. 633357-49-0

2,3-Diphenyl-4,5-dipropylcyclopent-2-en-1-one

Cat. No.: B15166942
CAS No.: 633357-49-0
M. Wt: 318.5 g/mol
InChI Key: XQBDYRWWYGJQCE-UHFFFAOYSA-N
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Description

2,3-Diphenyl-4,5-dipropylcyclopent-2-en-1-one is an organic compound with a unique structure characterized by a cyclopentene ring substituted with phenyl and propyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Diphenyl-4,5-dipropylcyclopent-2-en-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,2-diphenyl-1,3-butadiene with propylmagnesium bromide, followed by cyclization using a suitable catalyst .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2,3-Diphenyl-4,5-dipropylcyclopent-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of diketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to its corresponding cyclopentane derivative.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,3-Diphenyl-4,5-dipropylcyclopent-2-en-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Diphenyl-4,5-dipropylcyclopent-2-en-1-one involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modulation of biological pathways, including those involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Uniqueness: 2,3-Diphenyl-4,5-dipropylcyclopent-2-en-1-one is unique due to the presence of both phenyl and propyl groups on a cyclopentene ring, which imparts distinct chemical and physical properties. This structural uniqueness makes it valuable for specific applications in synthesis and material science .

Properties

CAS No.

633357-49-0

Molecular Formula

C23H26O

Molecular Weight

318.5 g/mol

IUPAC Name

2,3-diphenyl-4,5-dipropylcyclopent-2-en-1-one

InChI

InChI=1S/C23H26O/c1-3-11-19-20(12-4-2)23(24)22(18-15-9-6-10-16-18)21(19)17-13-7-5-8-14-17/h5-10,13-16,19-20H,3-4,11-12H2,1-2H3

InChI Key

XQBDYRWWYGJQCE-UHFFFAOYSA-N

Canonical SMILES

CCCC1C(C(=O)C(=C1C2=CC=CC=C2)C3=CC=CC=C3)CCC

Origin of Product

United States

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